
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine often involves complex reactions aimed at introducing or modifying specific functional groups to achieve the desired chemical structure. For instance, derivatives of 2,3-benzodiazepines have been synthesized by condensing certain key intermediates, leading to compounds with marked anticonvulsant properties, acting as AMPA receptor antagonists (Chimirri et al., 1998). Another synthesis approach involved the reaction of 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine with specific reagents to form novel derivatives, highlighting the diverse synthetic routes possible for this compound (Aversa et al., 1986).
Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies provide insights into the three-dimensional arrangement of atoms in the molecule and the conformational preferences of the benzodiazepine ring system (Kavitha et al., 2012).
Applications De Recherche Scientifique
Application
The compound “2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine” is formed from the reaction of o-phenylenediamine and acetone . This reaction is of interest in the field of organic chemistry .
Method of Application
In an attempt to synthesize a 2-substituted benzimidazole from the reaction of o-phenylenediamine and isophthalic acid in the presence of acetone and ethanol under microwave irradiation, a salt of the isophthalate ion and 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium ion was obtained . The condensation of two moles of acetone with the amine groups resulted in the formation of the benzodiazepine which crystallized as an iminium cation forming a salt with the isophthalate anion . The formation of benzodiazepine was also confirmed by performing the reaction of o-phenylenediamine with excess acetone in ethanol under conventional heating conditions .
Results or Outcomes
The compounds were characterized by NMR, FTIR, HRMS and microanalysis as well as X-ray crystallography . The reaction mechanism leading to the formation of benzodiazepine is also discussed .
Catalyst in Organic Synthesis
Application
“2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine” has been used as a catalyst in the synthesis of 3-Methyl-4-arylmethylene-isoxazol-5 (4H)-ones .
Method of Application
The presence of NH4+ ions on the zeolite surface might be able to provide an acid site which could activate the catalyst through its role in polarizing the carbonyl group on the ketone .
Results or Outcomes
Antimicrobial Activity
Application
“2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine” has been synthesized and tested for antimicrobial activity .
Results or Outcomes
Safety And Hazards
Propriétés
IUPAC Name |
2,2,4-trimethyl-1,3-dihydro-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADPUWXDUIENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302984 | |
| Record name | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | |
CAS RN |
24107-34-4 | |
| Record name | NSC155583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDRO-2,2,4-TRIMETHYL-1H-1,5-BENZODIAZEPINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



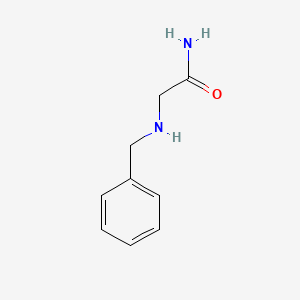
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)
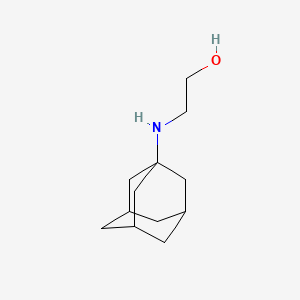
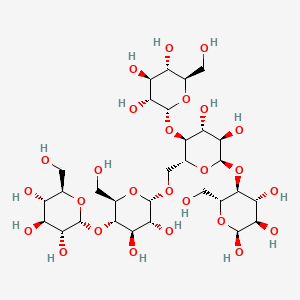
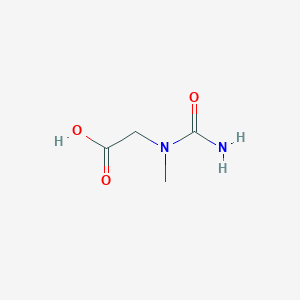
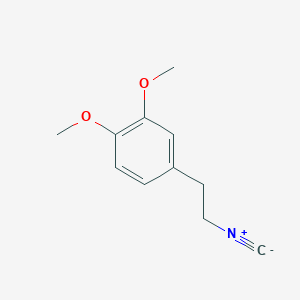



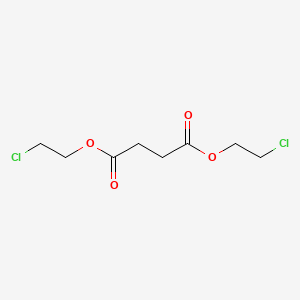



![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)